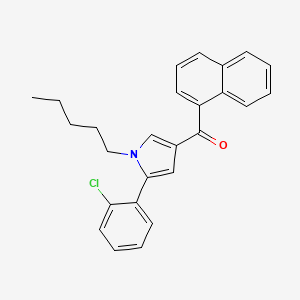JWH 369

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Indole Derivatives
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are also used in multicomponent reactions for the synthesis of various heterocyclic compounds .
Imidazole Containing Compounds
Imidazole containing compounds have a broad range of chemical and biological properties. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . They are also used in the synthesis of biologically active molecules such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
Pyrrole
Pyrrole and its derivatives have many applications in the fields of energy storage, biomedicine, sensors, adsorption and impurity removal, electromagnetic shielding, and corrosion resistance . They also have diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
JWH 369, chemically known as (5-(2-chlorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, is a synthetic cannabinoid belonging to the naphthoylpyrrole family. It acts as a potent agonist for the cannabinoid receptors CB1 and CB2, with binding affinities of for CB1 and for CB2, indicating a slight preference for the latter receptor . First synthesized in 2006 by John W. Huffman and colleagues, JWH 369 was designed to investigate ligand binding to the CB1 receptor .
- Agonistic Activity: Binding to CB1 and CB2 receptors, leading to physiological effects similar to those of natural cannabinoids.
- Metabolic Pathways: It undergoes metabolic transformations primarily in the liver, where cytochrome P450 enzymes may hydroxylate or oxidize the compound, affecting its pharmacokinetics and toxicity .
The synthesis of JWH 369 typically involves several steps:
- Formation of Pyrrole Ring: The initial step includes synthesizing the pyrrole moiety through cyclization reactions involving appropriate precursors.
- Naphthoyl Group Introduction: The naphthalenyl group is introduced via acylation reactions.
- Final Coupling: The final product is obtained through coupling reactions that link the pyrrole and naphthoyl components .
Interaction studies of JWH 369 with other compounds have highlighted its unique binding properties:
- Cross-Reactivity: It shows significant cross-reactivity with other synthetic cannabinoids, impacting its detection in forensic toxicology.
- Dependence Potential: Research indicates that compounds like JWH 369 may exhibit dependence potential similar to other synthetic cannabinoids, necessitating further investigation into their long-term effects on users .
JWH 369 shares structural similarities with various synthetic cannabinoids. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | CB1 Binding Affinity (nM) | Unique Features |
|---|---|---|---|
| JWH 018 | Naphthoylindole | ~9 | One of the first widely studied synthetic cannabinoids. |
| JWH 073 | Naphthoylindole | ~8 | Known for high psychoactivity and affinity for CB1. |
| JWH 081 | Naphthoylindole | ~8 | Exhibits both psychoactive and potential neurotoxic effects. |
| JWH 250 | Naphthoylindole | ~5 | Notable for its strong binding affinity and psychoactive properties. |
| JWH 369 | Naphthoylpyrrole | 7.9 (CB1), 5.2 (CB2) | Slight selectivity for CB2; less studied than others in this list. |
JWH 369's unique structure as a naphthoylpyrrole distinguishes it from other synthetic cannabinoids that typically belong to the naphthoylindole family, which may influence its pharmacological profile and receptor interactions .








